

# A Comparative Analysis of Hydroxynicotinic Acid Isomers: Energetics and Structure

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## Compound of Interest

Compound Name: *2-Hydroxynicotinic acid*

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For researchers, scientists, and drug development professionals, a detailed understanding of the structural and energetic properties of hydroxynicotinic acid isomers is crucial for predicting their behavior in biological systems and for the rational design of new therapeutic agents. This guide provides a comprehensive comparison of the key isomers—2-, 4-, 5-, and 6-hydroxynicotinic acid—supported by experimental and computational data.

The hydroxynicotinic acids, a family of compounds derived from nicotinic acid (a form of vitamin B3), exhibit significant variations in their crystalline structures and energetic stability depending on the position of the hydroxyl group on the pyridine ring. These differences can influence their solubility, bioavailability, and interaction with biological targets. A key feature of these molecules is their ability to exist in different tautomeric forms, primarily the hydroxy and the oxo (or pyridone) forms.

## Tautomerism and Stability

In the solid state, a pivotal distinction emerges among the isomers. 2-, 4-, and 6-hydroxynicotinic acid (2HNA, 4HNA, and 6HNA) predominantly crystallize as their oxo tautomers, characterized by the presence of N-H and C=O bonds.<sup>[1][2]</sup> This is supported by Fourier-transform infrared (FT-IR) spectroscopy, which shows characteristic stretching frequencies for these groups.<sup>[1][2]</sup> In contrast, 5-hydroxynicotinic acid (5HNA) exists in the hydroxy form, with a C-OH bond and an unprotonated nitrogen atom in the pyridine ring, as the formation of an oxo tautomer is not favored by resonance.<sup>[1][2][3]</sup>

Computational studies, employing methods such as G3MP2 and CBS-QB3, have shed light on the intrinsic stability of these isomers in the gaseous phase.[1][2] Theoretical calculations suggest that at 298.15 K, the oxo form is favored for 2HNA, while the hydroxy form is preferred for 4HNA.[1][2] For 6HNA, there is no strong predominance of one tautomer over the other in the gas phase.[1][2]

The overall experimental stability, determined by the standard molar enthalpies of formation in the gaseous phase ( $\Delta fH^\circ m(g)$ ), follows the order: 2HNA > 6HNA > 4HNA > 5HNA, with 2HNA being the most stable.[1][2] This trend is accurately predicted by high-level computational methods like CBS-QB3 and G3MP2.[1][2]

## Crystalline Structure and Polymorphism

Single-crystal X-ray diffraction studies have been instrumental in elucidating the three-dimensional arrangement of these isomers in the solid state. The crystal structures are often stabilized by a network of intermolecular hydrogen bonds. For instance, a polymorph of **2-hydroxynicotinic acid** (form II) features N-H $\cdots$ O intermolecular hydrogen bonds that create R2 2(8) ring motifs, contributing to a stable 3D structure.[3]

Polymorphism, the ability of a compound to exist in multiple crystalline forms, has been observed for several hydroxynicotinic acid isomers. **2-Hydroxynicotinic acid**, for example, is known to exist in at least four polymorphic forms.[4][5][6] These polymorphs exhibit distinct packing arrangements and thermal behaviors.[4][5][6] Similarly, 4-hydroxynicotinic acid can exist as either its hydroxy or oxo tautomer in the solid state, resulting in three polymorphs and two hydrated forms.[5][7][8] The formation of specific polymorphs can be influenced by factors such as the solvent used for crystallization and the pH of the solution.[4][5][6][9]

## Quantitative Energetic and Structural Data

The following tables summarize key quantitative data for the hydroxynicotinic acid isomers.

Table 1: Energetic Properties of Hydroxynicotinic Acid Isomers

Isomer	Standard Molar Enthalpy of Formation (crystal, 298.15 K), $\Delta fH^\circ m(\text{cr})$ / $\text{kJ}\cdot\text{mol}^{-1}$	Standard Molar Enthalpy of Sublimation (298.15 K), $\Delta_{\text{sub}}H^\circ m$ / $\text{kJ}\cdot\text{mol}^{-1}$	Standard Molar Enthalpy of Formation (gas, 298.15 K), $\Delta fH^\circ m(\text{g})$ / $\text{kJ}\cdot\text{mol}^{-1}$
2-Hydroxynicotinic Acid	-533.9 $\pm$ 2.0	141.2 $\pm$ 1.5	-392.7 $\pm$ 2.5
4-Hydroxynicotinic Acid	-516.8 $\pm$ 2.0	137.9 $\pm$ 1.8	-378.9 $\pm$ 2.7
5-Hydroxynicotinic Acid	-506.7 $\pm$ 2.0	132.8 $\pm$ 1.6	-373.9 $\pm$ 2.6
6-Hydroxynicotinic Acid	-522.1 $\pm$ 2.1	141.8 $\pm$ 1.7	-380.3 $\pm$ 2.7

Data sourced from experimental studies.[\[1\]](#)[\[2\]](#)

Table 2: Crystallographic Data for Selected Hydroxynicotinic Acid Isomers

Isomer (Tautomeric Form)	Crystal System	Space Group
2-Hydroxynicotinic Acid (oxo)	Monoclinic	P2 <sub>1</sub> /n
4-Hydroxynicotinic Acid (oxo)	Monoclinic	P2 <sub>1</sub> /c
6-Hydroxynicotinic Acid (oxo)	Triclinic	P1

Data obtained from single-crystal X-ray diffraction studies.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

A combination of experimental and computational techniques has been employed to characterize the hydroxynicotinic acid isomers.

## Single-Crystal X-ray Diffraction

The molecular and crystal structures of the isomers were determined by single-crystal X-ray diffraction.<sup>[1][2]</sup> Data collection is typically performed at a controlled temperature (e.g.,  $293 \pm 2$  K). The structures are solved by direct methods and refined by full-matrix least-squares on  $F^2$ .

## Micro Combustion Calorimetry

The standard molar enthalpies of formation in the crystalline state ( $\Delta_f H^\circ m(\text{cr})$ ) were determined using micro combustion calorimetry.<sup>[1][2]</sup> In this technique, a small sample of the compound is burned in an excess of oxygen, and the resulting change in temperature is measured to calculate the energy of combustion.

## Knudsen Effusion Method

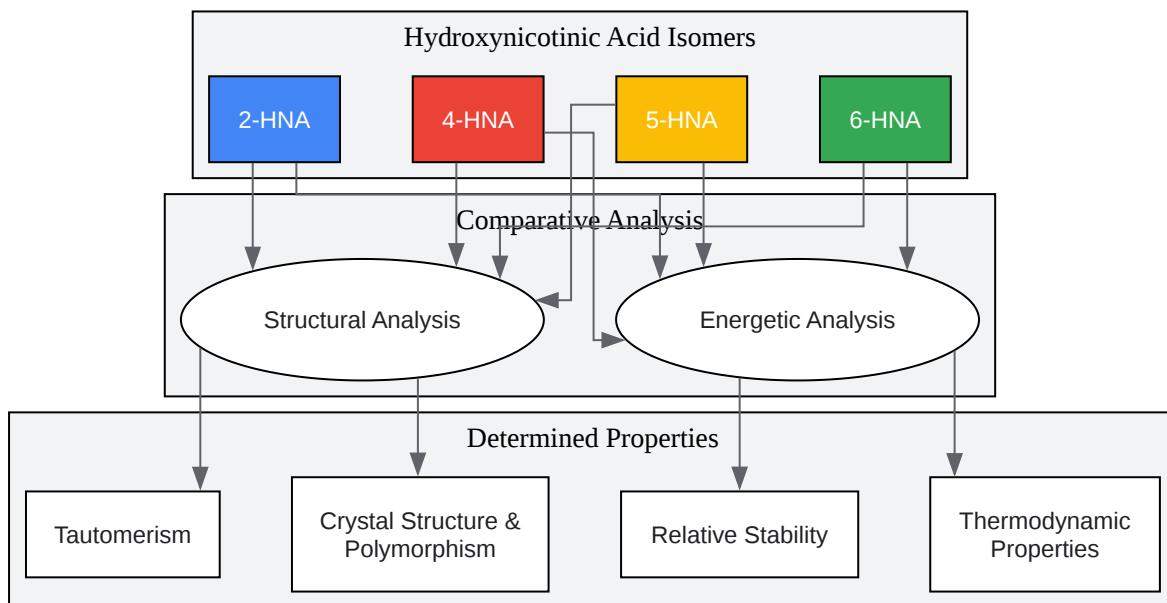
The enthalpies of sublimation ( $\Delta_{\text{sub}} H^\circ m$ ) were derived from vapor pressure measurements as a function of temperature using the Knudsen effusion method.<sup>[1][2]</sup> This involves measuring the rate of effusion of the substance's vapor through a small orifice in a temperature-controlled cell.

## Computational Chemistry

Theoretical calculations were performed to determine the relative stabilities of the tautomers and the enthalpies of formation in the gas phase.<sup>[1][2]</sup> High-level ab initio methods like G3MP2 and CBS-QB3, as well as density functional theory (DFT) with basis sets such as cc-pVTZ, were utilized for these calculations.<sup>[1][2]</sup>

## Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for the energetic and structural comparison of hydroxynicotinic acid isomers.



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Caption: Comparative workflow for hydroxynicotinic acid isomers.

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